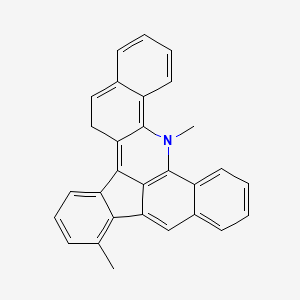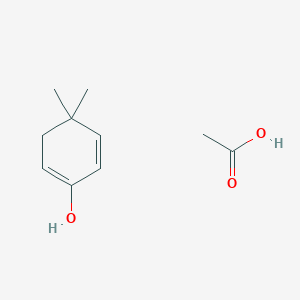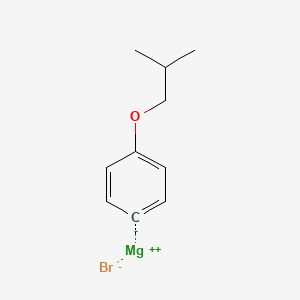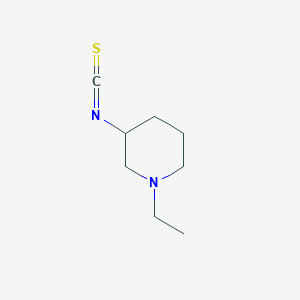
1-Ethyl-3-isothiocyanatopiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-isothiocyanatopiperidine is an organic compound belonging to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The addition of an ethyl group and an isothiocyanate group to the piperidine ring gives rise to this compound
Méthodes De Préparation
The synthesis of 1-Ethyl-3-isothiocyanatopiperidine can be achieved through several routes. One common method involves the reaction of 1-ethylpiperidine with thiophosgene. The reaction typically proceeds under mild conditions, with the thiophosgene acting as the isothiocyanate source. The reaction can be represented as follows:
1-Ethylpiperidine+Thiophosgene→this compound+HCl
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-Ethyl-3-isothiocyanatopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form thiourea or thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing double or triple bonds.
Oxidation and Reduction: The ethyl group can undergo oxidation to form corresponding alcohols or acids, while reduction can lead to the formation of alkanes.
Common reagents used in these reactions include strong nucleophiles like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-3-isothiocyanatopiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules.
Medicine: Potential therapeutic applications are explored, particularly in drug development. Its derivatives may serve as lead compounds for new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-isothiocyanatopiperidine involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The compound may also interact with cellular pathways involved in signal transduction, affecting cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-isothiocyanatopiperidine can be compared with other piperidine derivatives, such as:
1-Methyl-3-isothiocyanatopiperidine: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.
1-Ethyl-4-isothiocyanatopiperidine: The isothiocyanate group is positioned differently on the piperidine ring, leading to variations in chemical behavior.
1-Ethyl-3-isocyanatopiperidine: Contains an isocyanate group instead of an isothiocyanate group, resulting in different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound are likely to uncover new and exciting possibilities.
Propriétés
Numéro CAS |
51313-98-5 |
|---|---|
Formule moléculaire |
C8H14N2S |
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
1-ethyl-3-isothiocyanatopiperidine |
InChI |
InChI=1S/C8H14N2S/c1-2-10-5-3-4-8(6-10)9-7-11/h8H,2-6H2,1H3 |
Clé InChI |
PPWIZHSYAMQMOR-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC(C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


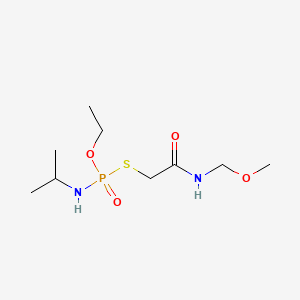
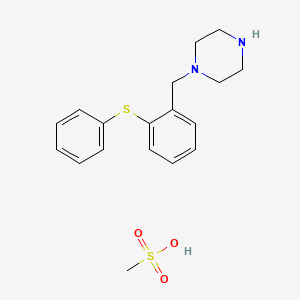
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
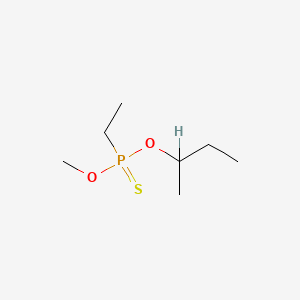
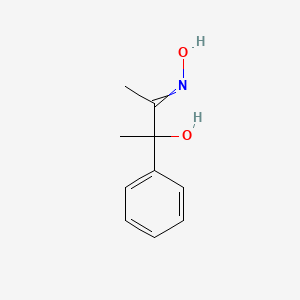
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
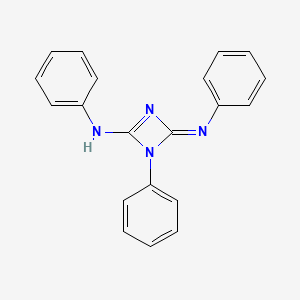
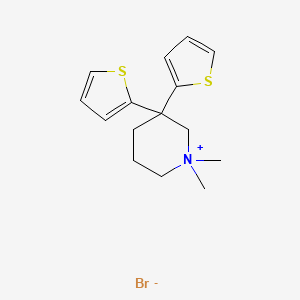
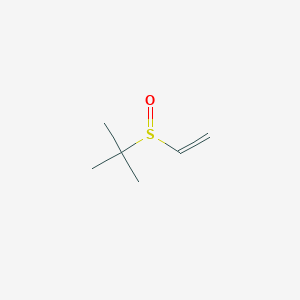
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
